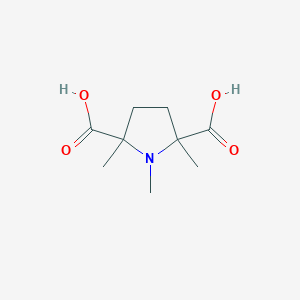![molecular formula C17H17NO3 B1321754 4-[(4-Phenylbenzoyl)amino]butanoic acid CAS No. 52558-72-2](/img/structure/B1321754.png)
4-[(4-Phenylbenzoyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a phenylbenzoyl group attached to an amino butanoic acid backbone, which imparts distinct chemical and physical properties.
Preparation Methods
The synthesis of 4-[(4-Phenylbenzoyl)amino]butanoic acid typically involves multiple steps, starting with the preparation of the phenylbenzoyl chloride, which is then reacted with an appropriate amine to form the intermediate product. This intermediate is subsequently subjected to further reactions to introduce the butanoic acid moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques to enhance the overall efficiency and cost-effectiveness of the process.
Chemical Reactions Analysis
4-[(4-Phenylbenzoyl)amino]butanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Typical reagents for these reactions include halogens and nucleophiles.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki–Miyaura coupling, which involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
4-[(4-Phenylbenzoyl)amino]butanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various synthetic pathways.
Biology: The compound’s structural properties make it useful in the study of biological systems, particularly in understanding protein-ligand interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications, including its use as a precursor for drug development and as a chemical chaperone to prevent protein aggregation in neurodegenerative diseases.
Industry: The compound is utilized in material science for the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-[(4-Phenylbenzoyl)amino]butanoic acid exerts its effects involves its interaction with molecular targets and pathways. For instance, as a chemical chaperone, it helps in the proper folding of proteins and prevents their aggregation, thereby protecting cells from endoplasmic reticulum stress-induced cell death . Additionally, it exhibits inhibitory activity against histone deacetylases, which play a role in gene expression regulation and have implications in various diseases .
Comparison with Similar Compounds
4-[(4-Phenylbenzoyl)amino]butanoic acid can be compared with other similar compounds, such as:
4-Phenylbutyric acid: This compound shares a similar backbone but lacks the phenylbenzoyl group, resulting in different chemical and biological properties.
4-(4-Aminophenyl)butanoic acid: This derivative has an amino group instead of the phenylbenzoyl group, which affects its reactivity and applications.
Properties
IUPAC Name |
4-[(4-phenylbenzoyl)amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16(20)7-4-12-18-17(21)15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRHECSNKPCUGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70606578 |
Source


|
| Record name | 4-[([1,1'-Biphenyl]-4-carbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52558-72-2 |
Source


|
| Record name | 4-[([1,1'-Biphenyl]-4-carbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)





![Spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1321703.png)





